

An In-Depth Technical Guide to **m-PEG12-2-methylacrylate**

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Compound of Interest

Compound Name: ***m-PEG12-2-methylacrylate***

Cat. No.: ***B11825886***

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Abstract: This technical guide provides a comprehensive overview of **m-PEG12-2-methylacrylate**, a monodisperse polyethylene glycol (PEG) derivative of significant interest in the fields of drug delivery and materials science. The document details the molecule's structure, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores its critical role as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced PEGylation strategies in their work.

Chemical Structure and Properties

m-PEG12-2-methylacrylate is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol chain of twelve ethylene glycol units, which is ester-linked to a methacrylate group. The PEG chain imparts hydrophilicity and biocompatibility, while the methacrylate moiety serves as a reactive handle for polymerization or conjugation.

Quantitative Data Summary

The key physicochemical properties of **m-PEG12-2-methylacrylate** are summarized in the table below. This data is essential for reaction planning, analytical characterization, and formulation development.

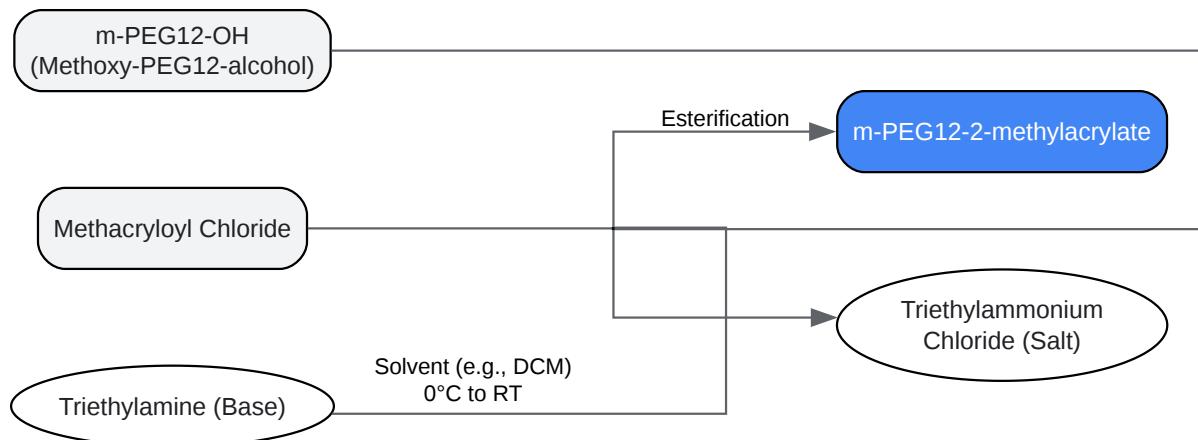
Property	Value	Citation(s)
IUPAC Name	2,5,8,11,14,17,20,23,26,29,32, 35-dodecaoxaheptatriacontan- 37-yl methacrylate	[1]
CAS Number	2867-46-1	[1][2]
Chemical Formula	C ₂₉ H ₅₆ O ₁₄	[1]
Molecular Weight	628.75 g/mol	[1]
Exact Mass	628.3700	[1]
Elemental Analysis	C, 55.40%; H, 8.98%; O, 35.62%	[1]
Purity	Typically >95%	[1]
Appearance	To be determined (often a colorless to pale yellow liquid or solid)	
Storage Conditions	Short term at 0 - 4 °C; long term at -20°C, dry and dark	[1]

Synthesis of m-PEG12-2-methylacrylate

The synthesis of **m-PEG12-2-methylacrylate** is typically achieved through the esterification of the terminal hydroxyl group of methoxy-PEG12-alcohol (m-PEG12-OH) with an activated form of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride. The use of methacryloyl chloride in the presence of a non-nucleophilic base is a common and efficient method.[3][4]

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for the esterification of m-PEG12-OH.

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Caption: Synthetic route for **m-PEG12-2-methylacrylate** via esterification.

Detailed Experimental Protocol (Representative)

This protocol describes a general procedure for the synthesis of **m-PEG12-2-methylacrylate**.

Materials:

- m-PEG12-OH (1.0 eq)[5][6][7]
- Methacryloyl chloride (1.2 eq)
- Triethylamine (TEA) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

- Reaction Setup: A flame-dried, round-bottom flask is charged with m-PEG12-OH and a magnetic stirrer. The flask is sealed with a septum and purged with dry nitrogen gas.
- Dissolution: Anhydrous DCM is added via syringe to dissolve the m-PEG12-OH. The solution is cooled to 0°C in an ice bath.
- Base Addition: Triethylamine is added dropwise to the stirred solution.
- Acylation: Methacryloyl chloride, dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains close to 0°C.
- Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for 12-16 hours under a nitrogen atmosphere. Progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is transferred to a separatory funnel and washed sequentially with saturated NaHCO_3 solution (2x) and brine (1x).
- Drying and Concentration: The organic layer is dried over anhydrous MgSO_4 , filtered, and a small amount of inhibitor (MEHQ) is added to prevent polymerization. The solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel to yield the final **m-PEG12-2-methylacrylate** product.

Applications in Drug Development: The PROTAC Linker

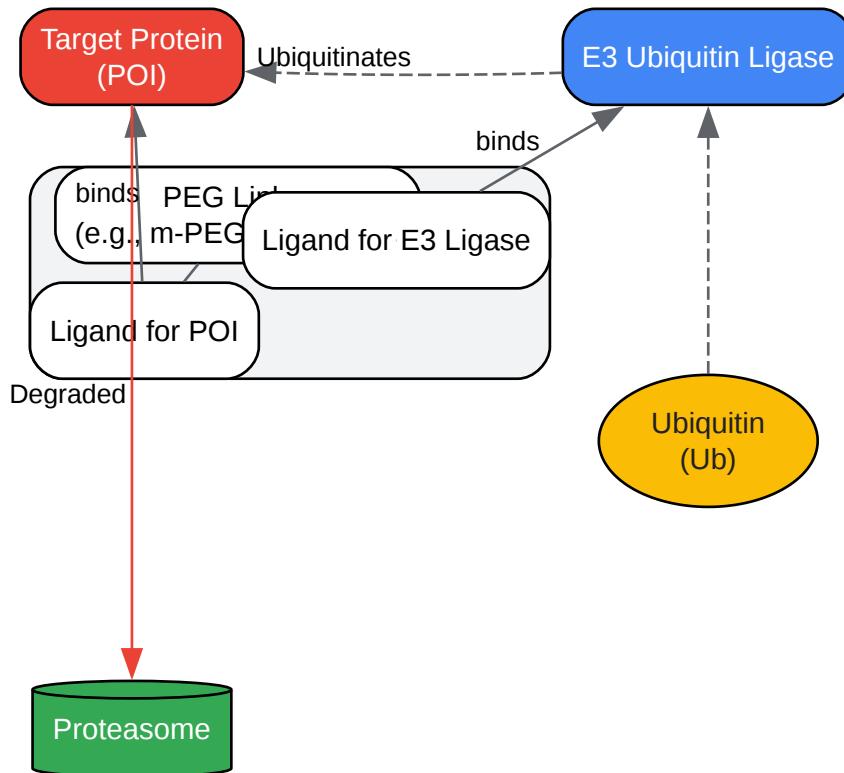
A primary application of **m-PEG12-2-methylacrylate** and similar PEG derivatives is in the construction of Proteolysis Targeting Chimeras (PROTACs).^{[8][9]} PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
^[10]

The linker connecting the POI-binding ligand and the E3-binding ligand is a critical component of any PROTAC.[11] PEG-based linkers, like the one derived from **m-PEG12-2-methylacrylate**, are widely used due to several advantageous properties:

- Enhanced Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[8][9]
- Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the optimal orientation of the POI and E3 ligase, which is necessary for efficient ternary complex formation and subsequent ubiquitination.[12]
- Improved Permeability: PEG linkers can influence cell permeability. Their flexibility allows the PROTAC to adopt conformations that may shield polar surface area, facilitating passage across cell membranes.[8]

Logical Diagram of PROTAC Mechanism

The diagram below illustrates the fundamental mechanism of action for a PROTAC, highlighting the central role of the linker.



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Caption: Role of a PEG linker in the PROTAC-mediated degradation of a target protein.

The methacrylate group on **m-PEG12-2-methylacrylate** allows for its incorporation into a PROTAC structure, typically via Michael addition with a nucleophilic group (like a thiol or amine) on one of the ligands, or through further chemical modification. Copolymers based on methyl methacrylate are also widely explored for various drug delivery systems, including transdermal patches and nanoparticles.[13][14]

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